5-Azidopentan-1-ol
Overview
Description
5-Azidopentan-1-ol: is an organic compound with the molecular formula C5H11N3O . It is characterized by the presence of an azide group (-N3) and a terminal hydroxyl group (-OH). This compound is often used as a linker in various chemical reactions, particularly in the field of click chemistry, due to its ability to form stable triazole bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Azidopentan-1-ol typically involves the conversion of a suitable precursor, such as 5-bromopentan-1-ol, through a nucleophilic substitution reaction with sodium azide. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Azidopentan-1-ol can undergo nucleophilic substitution reactions where the azide group reacts with alkynes to form triazoles via click chemistry.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids under suitable conditions.
Reduction Reactions: The azide group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Click Chemistry: Copper(I) catalysts are commonly used to facilitate the reaction between the azide group and alkynes.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation catalysts can be used for reduction reactions.
Major Products:
Triazoles: Formed from the reaction with alkynes.
Aldehydes and Carboxylic Acids: Formed from the oxidation of the hydroxyl group.
Scientific Research Applications
Chemistry: 5-Azidopentan-1-ol is widely used in click chemistry for the synthesis of triazole-containing compounds. This makes it valuable in the development of new materials and pharmaceuticals .
Biology: In biological research, this compound is used as a bioconjugation reagent to label biomolecules with fluorescent tags or other probes. This helps in studying biological processes at the molecular level .
Medicine: The compound is used in drug discovery and development, particularly in the synthesis of potential therapeutic agents that contain triazole moieties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials due to its versatile reactivity .
Mechanism of Action
The primary mechanism of action of 5-Azidopentan-1-ol involves its participation in click chemistry reactions. The azide group reacts with alkynes in the presence of a copper(I) catalyst to form stable triazole rings. This reaction is highly specific and efficient, making it a valuable tool in various chemical and biological applications .
Comparison with Similar Compounds
5-Azidopentanoic Acid: Similar to 5-Azidopentan-1-ol but with a carboxylic acid group instead of a hydroxyl group.
5-Azidopentan-2-ol: Similar structure but with the hydroxyl group on the second carbon atom.
4-Azidobutan-1-ol: Shorter carbon chain with similar functional groups.
Uniqueness: this compound is unique due to its specific combination of an azide group and a terminal hydroxyl group, which allows it to participate in a wide range of chemical reactions, particularly click chemistry. This versatility makes it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
5-azidopentan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N3O/c6-8-7-4-2-1-3-5-9/h9H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZCFSFWVMHRCHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN=[N+]=[N-])CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00446308 | |
Record name | 5-azidopentanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00446308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
170220-11-8 | |
Record name | 5-azidopentanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00446308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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